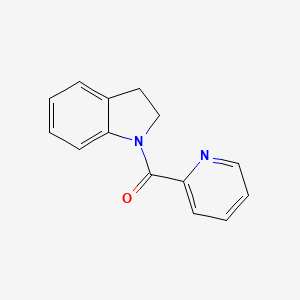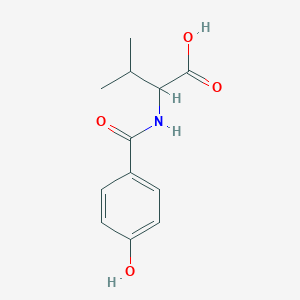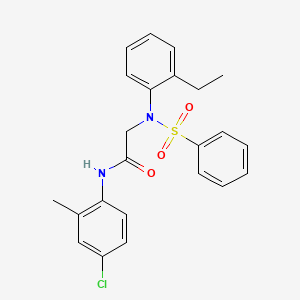
1-(2-pyridinylcarbonyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinylcarbonyl)indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a pyridine ring and an indole ring, and its chemical formula is C14H10N2O.
科学的研究の応用
1-(2-pyridinylcarbonyl)indoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, and it can also be used as a fluorescent probe for detecting metal ions and biomolecules. In medicinal chemistry, 1-(2-pyridinylcarbonyl)indoline derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells, and some of them have shown promising results. In biochemistry, 1-(2-pyridinylcarbonyl)indoline has been used as a tool for studying protein-protein interactions and enzyme kinetics. In materials science, 1-(2-pyridinylcarbonyl)indoline has been incorporated into polymers and nanoparticles for various applications such as drug delivery and sensing.
作用機序
The mechanism of action of 1-(2-pyridinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, a DNA-binding enzyme that is essential for cell division, and this may contribute to its anticancer activity. It has also been shown to inhibit the replication of various viruses such as HIV and HCV, and this may be due to its ability to interfere with viral entry and replication. In addition, 1-(2-pyridinylcarbonyl)indoline has been reported to modulate various signaling pathways such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
1-(2-pyridinylcarbonyl)indoline has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death process, in cancer cells, and this may contribute to its anticancer activity. It has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and this may be beneficial for treating inflammatory diseases. In addition, 1-(2-pyridinylcarbonyl)indoline has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
The advantages of using 1-(2-pyridinylcarbonyl)indoline in lab experiments include its ease of synthesis, high purity, and versatility in various applications. It can be easily modified to generate derivatives with different properties, and it can be incorporated into various materials such as polymers and nanoparticles. However, some limitations of using 1-(2-pyridinylcarbonyl)indoline in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to ensure the validity of the results.
将来の方向性
There are many future directions for the research on 1-(2-pyridinylcarbonyl)indoline. Some of the possible directions include:
1. Synthesizing and evaluating new derivatives of 1-(2-pyridinylcarbonyl)indoline with improved properties such as higher potency and selectivity.
2. Studying the mechanism of action of 1-(2-pyridinylcarbonyl)indoline in more detail to identify new targets and pathways.
3. Developing new applications of 1-(2-pyridinylcarbonyl)indoline in fields such as materials science and nanotechnology.
4. Investigating the pharmacokinetics and pharmacodynamics of 1-(2-pyridinylcarbonyl)indoline in vivo to assess its potential as a therapeutic agent.
5. Collaborating with other researchers to explore the potential of 1-(2-pyridinylcarbonyl)indoline in combination therapies for cancer and other diseases.
In conclusion, 1-(2-pyridinylcarbonyl)indoline is a versatile and promising compound that has many potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2-pyridinylcarbonyl)indoline is needed to fully realize its potential as a therapeutic agent and a tool for scientific research.
合成法
The synthesis method of 1-(2-pyridinylcarbonyl)indoline involves the reaction of 2-aminopyridine and isatin in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
特性
IUPAC Name |
2,3-dihydroindol-1-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXKODRCDMRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)
![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)
![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)

